H-Gly-Cys-Gly-OH

説明

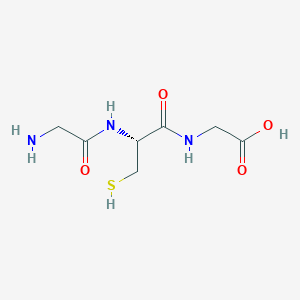

Structure

3D Structure

特性

IUPAC Name |

2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4S/c8-1-5(11)10-4(3-15)7(14)9-2-6(12)13/h4,15H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXINUGNTZFNRY-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)NC(=O)CN)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of γ-L-glutamyl-L-cysteinyl-glycine (Glutathione) in Cellular Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the tripeptide γ-L-glutamyl-L-cysteinyl-glycine, commonly known as glutathione (GSH). While the initial topic of interest was the Gly-Cys-Gly peptide, the vast body of scientific literature points to glutathione as the pivotal cysteine-containing tripeptide in cellular physiology. This document details its core functions in antioxidant defense, detoxification, and redox signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Functions of Glutathione (GSH)

Glutathione is the most abundant non-protein thiol in eukaryotic cells and exists in both a reduced (GSH) and an oxidized (GSSG) state.[1] Its central importance stems from the reactive thiol group (-SH) of its cysteine residue, which participates in a wide array of cellular functions.

Antioxidant Defense

GSH is a cornerstone of the cellular antioxidant defense system, protecting components from damage by reactive oxygen species (ROS), free radicals, and peroxides.[1] Its protective actions are twofold:

-

Direct Radical Scavenging: GSH can directly neutralize various ROS, including hydroxyl radicals and singlet oxygen.[1]

-

Enzymatic Cofactor: GSH serves as a crucial cofactor for antioxidant enzymes. A key example is Glutathione Peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid peroxides, with GSH being consumed in the process to form GSSG.[2][3]

Detoxification of Xenobiotics

A primary role of glutathione is in the metabolism and detoxification of xenobiotics—foreign compounds such as drugs, pollutants, and carcinogens.[[“]][5] This process, known as conjugation, is a major Phase II detoxification pathway:

-

Conjugation: Catalyzed by a superfamily of enzymes called Glutathione S-transferases (GSTs), the thiol group of GSH attacks electrophilic sites on xenobiotics.[[“]][[“]]

-

Increased Solubility: The resulting GSH-xenobiotic conjugate is more water-soluble than the parent compound.[[“]]

-

Excretion: This increased polarity facilitates the excretion of the toxin from the body, typically via urine or bile after further processing into mercapturic acids.[[“]][7]

While generally a detoxification mechanism, in some instances, GSH conjugation can lead to the formation of more toxic metabolites.[[“]]

Redox Signaling and Homeostasis

The ratio of reduced to oxidized glutathione (GSH/GSSG) is a primary indicator of the cellular redox environment. A high GSH/GSSG ratio is critical for maintaining a reducing intracellular environment. Beyond acting as a simple redox buffer, GSH is integral to cell signaling through a post-translational modification known as S-glutathionylation .

-

S-glutathionylation: This is the reversible formation of a mixed disulfide bond between the cysteine residue of GSH and a cysteine residue on a target protein.[1] This modification can alter a protein's structure, activity, and localization, thereby regulating signaling pathways involved in metabolism, cell proliferation, and apoptosis.[8][9] It also serves as a protective mechanism, shielding protein thiols from irreversible oxidation during periods of oxidative stress.[1]

Data Presentation: Quantitative Insights

The concentration of glutathione and the kinetic properties of its associated enzymes are critical parameters in cellular physiology and are summarized below.

Table 1: Cellular Concentrations of Glutathione Cellular glutathione concentrations can vary significantly based on cell type, tissue, and physiological state. The values presented are representative ranges found in the literature.

| Sample Type | Total Glutathione Concentration | GSH/GSSG Ratio | Reference(s) |

| HeLa Cells | 4.6 - 7.0 mM | >100:1 (typical) | [10][11] |

| Liver Tissue | ~5-10 mM | High | [12] |

| Blood Plasma | 1-10 µM | Low | [12][13] |

| Endoplasmic Reticulum | >15 mM | ~7:1 | [11] |

Table 2: Kinetic Parameters of Key Enzymes in Glutathione Metabolism Km (Michaelis constant) and Vmax (maximum reaction velocity) values are dependent on specific isoforms, substrates, and experimental conditions.

| Enzyme | Substrate(s) | Km | Vmax | Organism/Source | Reference(s) |

| Glutathione Reductase | GSSG | ~1.17 mM | ~2.3 µmol/min/EU | Yeast | [14] |

| Glutathione S-transferase (μ-class) | (-)-anti-B[c]PhDE | 1.05 mM | 1975 nmol/min/mg | Rat Liver | [15] |

| Glutathione S-transferase (μ-class) | (+)-syn-B[c]PhDE | 0.20 mM | ~60 nmol/min/mg | Rat Liver | [15] |

| Glutathione S-transferase | GSH | ~100 µM | 40-60 µmol/min/mg | Not Specified | [16] |

| Glutathione S-transferase | CDNB | ~100 µM | 40-60 µmol/min/mg | Not Specified | [16] |

Signaling Pathways and Experimental Workflows

Visual representations of the core pathways involving glutathione provide a clear understanding of its metabolic context and function.

Caption: Glutathione Biosynthesis and Degradation Pathway.

Caption: The Glutathione Antioxidant (Redox) Cycle.

Caption: Xenobiotic Detoxification via Glutathione Conjugation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of glutathione and its associated enzymes.

Protocol 1: Measurement of Total and Oxidized Glutathione (DTNB-Enzymatic Recycling Assay)

This spectrophotometric method, often called the Tietze assay, is widely used for quantifying total glutathione (GSH + GSSG). GSSG can be measured after derivatizing GSH with a scavenger like 2-vinylpyridine.[17][18]

Principle: GSSG is reduced to GSH by glutathione reductase (GR) with NADPH as a cofactor. The GSH produced, along with the GSH already present in the sample, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the total glutathione concentration.[18]

Methodology:

-

Sample Preparation:

-

Tissues: Immediately flash-freeze tissue in liquid nitrogen. Homogenize in an ice-cold deproteinizing agent, such as 5% 5-sulfosalicylic acid (SSA), to prevent GSH oxidation and precipitate proteins.[19] Centrifuge at high speed (e.g., >10,000 x g) at 4°C and collect the clear supernatant.[19]

-

Cells: Wash cells with cold PBS, then lyse by freeze-thawing in 0.6% SSA.[18] Centrifuge to pellet debris and collect the supernatant.[18]

-

-

Assay Procedure (96-well plate format):

-

Prepare a GSH standard curve (e.g., 0-10 nmol/well) using a stock solution of known concentration, diluted in the same deproteinizing agent as the samples.[19]

-

To each well, add in the following order:

-

Deproteinized sample or standard.

-

Assay Buffer (e.g., 0.1 M sodium phosphate with 5 mM EDTA, pH 7.4).[19]

-

DTNB solution (in Assay Buffer).

-

Glutathione Reductase (GR) solution.

-

-

Initiate the reaction by adding NADPH solution.

-

Immediately begin recording the absorbance at 412 nm kinetically for several minutes (e.g., every 30 seconds for 5 minutes).[20]

-

-

Calculation:

-

Determine the rate of change in absorbance (ΔA412/min) for each sample and standard.

-

Plot the rates for the standards against their concentrations to create a standard curve.

-

Calculate the total glutathione concentration in the samples using the linear regression equation from the standard curve.

-

Reduced GSH can be calculated by subtracting twice the GSSG concentration from the total glutathione concentration ([GSH] = [Total GSH] - 2*[GSSG]).[19]

-

Protocol 2: Assay for Glutathione Reductase (GR) Activity

This assay measures the activity of GR by monitoring the consumption of its substrate, NADPH.

Principle: Glutathione reductase catalyzes the reduction of GSSG to GSH, a reaction that requires NADPH as an electron donor. The activity of the enzyme is determined by measuring the rate of NADPH oxidation, which is observed as a decrease in absorbance at 340 nm.[21]

Methodology:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 1 mM EDTA) on ice.[22]

-

Centrifuge to clarify the homogenate and use the supernatant for the assay. The protein concentration of the supernatant should be determined for normalization.

-

-

Assay Procedure (Cuvette-based):

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6).

-

EDTA.

-

Oxidized Glutathione (GSSG) solution.

-

Sample (cell lysate or tissue homogenate).

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Place the cuvette in a spectrophotometer set to 340 nm and zero the absorbance.

-

Initiate the reaction by adding a stock solution of NADPH. Mix quickly by inversion.

-

Record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).[21]

-

-

Calculation:

-

Determine the rate of decrease in absorbance (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient for NADPH at 340 nm being 6.22 mM⁻¹cm⁻¹.

-

Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length) * dilution factor.

-

Normalize the activity to the protein concentration of the sample (e.g., µmol/min/mg protein).

-

Protocol 3: Assay for Glutathione Peroxidase (GPx) Activity

This is a coupled enzyme assay that indirectly measures GPx activity by linking it to the activity of glutathione reductase.

Principle: GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) using GSH, producing GSSG. The GSSG is then immediately recycled back to GSH by an excess of exogenous glutathione reductase and NADPH. The activity of GPx is therefore proportional to the rate of NADPH consumption, which is monitored as a decrease in absorbance at 340 nm.[23][24]

Methodology:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for the GR assay. Avoid detergents that may interfere with the assay.[24]

-

-

Assay Procedure (96-well plate format):

-

Prepare a reaction mixture containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, with EDTA).

-

Reduced Glutathione (GSH).

-

Glutathione Reductase (GR).

-

NADPH.

-

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add the sample to each well.

-

Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).[24]

-

Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.

-

-

Calculation:

-

Calculate the rate of NADPH consumption (ΔA340/min) after subtracting the background rate (a reaction run without the sample).

-

Determine GPx activity using the molar extinction coefficient of NADPH, as described in the GR assay protocol.

-

Protocol 4: Detection of Protein S-Glutathionylation (Biotin-Switch Method)

This method allows for the specific detection and identification of S-glutathionylated proteins.

Principle: The method involves a three-step process: (1) all free, non-modified cysteine thiols in a protein sample are irreversibly blocked; (2) the S-glutathionyl adducts are then specifically reduced to free thiols; (3) these newly exposed thiols are labeled with a tag (e.g., biotin), allowing for detection or enrichment.[8][12]

Methodology:

-

Blocking of Free Thiols:

-

Lyse cells or tissues in a buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM), to alkylate all free sulfhydryl groups.[8] This step is critical to prevent artefactual S-glutathionylation post-lysis.

-

-

Specific Reduction of S-Glutathione Adducts:

-

After removing excess NEM, treat the sample with Glutaredoxin (Grx1) in the presence of GSH and GR/NADPH. Grx1 specifically and catalytically reduces the mixed disulfide bond of S-glutathionylated proteins, regenerating the free cysteine thiol.[8]

-

-

Labeling of Newly Exposed Thiols:

-

Label the newly formed free thiols with a biotin-containing reagent that is thiol-reactive, such as biotin-HPDP or maleimide-biotin.

-

-

Detection and Analysis:

-

Western Blot: The biotin-labeled proteins can be detected by western blot using streptavidin conjugated to horseradish peroxidase (HRP).[9]

-

Enrichment: Biotinylated proteins can be captured and enriched using streptavidin-agarose beads. The enriched proteins can then be eluted and identified by mass spectrometry for proteomic-scale analysis.[9]

-

References

- 1. Glutathione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. Dietary modulation of the glutathione detoxification pathway and the potential for altered xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. [Xenobiotics and glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Measuring Cellular Glutathione Concentration | Glutathione Reporter [glutathionereporter.com]

- 14. currentseparations.com [currentseparations.com]

- 15. Different enzyme kinetics during the glutathione conjugation of the four stereoisomers of the fjord-region diolepoxides of benzo[c]phenanthrene by the mu-class rat liver glutathione S-transferase HTP II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. estudogeral.uc.pt [estudogeral.uc.pt]

- 17. 2.8. Total glutathione (GSH) assay [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. oxfordbiomed.com [oxfordbiomed.com]

- 23. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sciencellonline.com [sciencellonline.com]

Technical Whitepaper: The Tripeptide H-Gly-Cys-Gly-OH and its Intersection with the Glutathione Metabolic Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Glutathione (γ-L-Glutamyl-L-cysteinylglycine, GSH) is a cornerstone of cellular redox homeostasis and detoxification. Understanding its metabolic pathway is critical for developing therapeutics targeting oxidative stress-related pathologies. This document provides an in-depth examination of the glutathione metabolism pathway, focusing on the potential interactions of the glutathione analog, H-Gly-Cys-Gly-OH (Glycyl-cysteinyl-glycine). While direct experimental data on this compound is limited in public literature, we explore its relationship by analogy to GSH and its connection to the natural GSH metabolite, Cys-Gly. This guide details the core enzymatic reactions of GSH synthesis, regeneration, and degradation. Furthermore, it furnishes comprehensive experimental protocols for quantifying key enzyme activities and glutathione levels, presents example data in structured tables, and utilizes Graphviz diagrams to illustrate complex biochemical pathways and workflows, providing a foundational resource for researchers in this field.

Introduction to Glutathione and its Analogs

Glutathione is the most abundant non-protein thiol in mammalian cells, with intracellular concentrations ranging from 0.5 to 10 mM.[1][2] It is a tripeptide composed of glutamate, cysteine, and glycine, with a unique gamma-peptide linkage between glutamate and cysteine that protects it from degradation by most peptidases.[3][4] This structure is central to its myriad functions, including antioxidant defense, detoxification of xenobiotics, and regulation of cellular processes like gene expression and apoptosis.[5][6]

The molecule of interest, this compound, is a structural analog of glutathione where the N-terminal γ-glutamyl residue is replaced by a simpler glycyl residue. This modification significantly alters the molecule's chemical properties and its potential recognition by the enzymes of the glutathione pathway. While research on this specific analog is not widespread, studying such molecules is vital for understanding enzyme specificity and for designing potential modulators of glutathione metabolism.

This guide also considers the dipeptide L-cysteinyl-glycine (Cys-Gly), a direct catabolite of glutathione degradation.[3][7] Cys-Gly is an important intermediate in the γ-glutamyl cycle and has been studied for its role in glutathione homeostasis and as a potential marker for oxidative stress.[8][9] By examining the established glutathione pathway, we can hypothesize the potential metabolic fate and interactive profile of this compound.

The Glutathione Metabolism Pathway

The maintenance of cellular glutathione homeostasis involves a dynamic cycle of synthesis, utilization, regeneration, and degradation, collectively known as the γ-glutamyl cycle.[1][4]

2.1 De Novo Synthesis GSH synthesis is a two-step, ATP-dependent process occurring in the cytosol:[5][10]

-

Formation of γ-glutamylcysteine: The rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which forms a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.[1]

-

Addition of Glycine: Glutathione Synthetase (GS) catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine, completing the glutathione tripeptide.[11]

2.2 Utilization and Conjugation GSH's primary protective roles involve its thiol group (-SH) from the cysteine residue.

-

Antioxidant Activity: Glutathione Peroxidases (GPx) use GSH as a reducing agent to detoxify harmful reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and lipid peroxides. In this process, two molecules of GSH are oxidized to form glutathione disulfide (GSSG).[1]

-

Detoxification: Glutathione S-Transferases (GSTs) catalyze the conjugation of the GSH thiol group to a wide range of electrophilic xenobiotics and endogenous compounds, marking them for cellular export and elimination.[4][12][13]

2.3 Regeneration of GSH To maintain a high GSH/GSSG ratio (typically >100:1 in the cytosol), which is crucial for a reducing cellular environment, GSSG is rapidly reduced back to GSH.[1] This reaction is catalyzed by Glutathione Reductase (GR), an NADPH-dependent flavoenzyme.[6]

2.4 Degradation and the γ-Glutamyl Cycle GSH that is transported out of the cell is degraded by membrane-bound enzymes.

-

γ-Glutamyl Transpeptidase (GGT) cleaves the γ-glutamyl bond, releasing cysteinyl-glycine (Cys-Gly) and transferring the glutamate moiety to another amino acid or water.[3]

-

Dipeptidases then hydrolyze Cys-Gly into its constituent amino acids, cysteine and glycine, which can be transported back into the cell for re-synthesis of GSH.[3]

The diagram below illustrates the central pathways of glutathione metabolism and highlights the position of the Cys-Gly metabolite.

Potential Role of this compound in Glutathione Homeostasis

Given the structural similarity between this compound and glutathione, several potential interactions with the metabolic pathway can be hypothesized:

-

Substrate for Enzymes: It is possible that this compound could serve as a substrate for enzymes that utilize GSH. For instance, GSTs or GPx might recognize the Cys-Gly moiety and utilize its thiol group, although likely with different kinetics compared to GSH. The absence of the γ-glutamyl group would almost certainly impact binding affinity.

-

Enzyme Inhibition: The analog could act as a competitive or non-competitive inhibitor of key enzymes. It might bind to the active site of GCL or GS, disrupting GSH synthesis. Similarly, it could interfere with the function of GR, preventing the regeneration of GSH from GSSG and thereby promoting oxidative stress.

-

Prodrug/Precursor: If this compound can be transported into cells and subsequently hydrolyzed, it could potentially release Cys-Gly or its constituent amino acids, thereby feeding into the GSH synthesis pathway. However, its transport efficiency compared to GSH or its precursor amino acids is unknown.

The naturally occurring metabolite, Cys-Gly, has been shown to influence glutathione homeostasis. Studies indicate that Cys-Gly can exert negative control on glutathione synthesis or efflux in certain tissues.[8] A decline in plasma Cys-Gly has also been explored as a potential marker for oxidative stress, as it may reflect increased consumption of its precursor, GSH, for free radical scavenging.[9]

Quantitative Analysis of Pathway Interactions

Quantitative assessment of enzyme kinetics and metabolite levels is fundamental to understanding the effects of compounds like this compound. While specific data for this analog is not available in published literature, the tables below provide examples of quantitative data for key components of the glutathione pathway.

Table 1: Example Enzyme Activity Data This table shows representative specific activities for Glutathione S-Transferase (GST) in different liver tissue conditions, illustrating how activity levels can serve as biomarkers.

| Sample Source | Condition | GST Specific Activity (U/ml/mg) | Citation |

| Sheep Liver | Healthy | 304 | [14] |

| Sheep Liver | Infected (Hydatid Cyst) | 1297 | [14] |

| Parasite (Protoscolices) | - | 146 | [14] |

| Note: 1 Unit (U) is defined as the amount of enzyme that conjugates 10.0 nmol of CDNB with reduced glutathione per minute.[12] |

Table 2: Example Metabolite Level Data under Chemical Modulation This table demonstrates how chemical modulators can alter intracellular glutathione levels in a cell culture model (HepG2 cells). This type of assay would be critical for evaluating the effect of this compound.

| Treatment Agent | Concentration (µmol/L) | Effect on Cellular GSH | Citation |

| Buthionine Sulfoximine (BSO) | 5 | Significant Depletion | [15] |

| α-Lipoic Acid (α-LA) | 100 | Significant Increase | [15] |

| α-Lipoic Acid (α-LA) | 250 | Significant Increase | [15] |

| Note: BSO is an inhibitor of GCL, while α-LA is an inducer of GSH synthesis. |

Key Experimental Protocols

Detailed and validated protocols are essential for reproducible research. The following sections provide methodologies for the core assays used to study glutathione metabolism.

Protocol: Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total activity of GST enzymes by quantifying the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, a thioether, absorbs light at 340 nm.[12][16]

Materials:

-

Phosphate Buffered Saline (PBS), pH 6.5

-

100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol

-

100 mM Reduced Glutathione (GSH) in ethanol or water

-

Sample (cell lysate, tissue homogenate, purified enzyme)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Sample Preparation: Homogenize cells or tissues in an appropriate ice-cold buffer (e.g., PBS).[13] Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet insoluble material. The resulting supernatant is the lysate to be assayed.[17] Determine the protein concentration of the lysate for normalization.

-

Assay Cocktail Preparation: For each ml of cocktail needed, mix 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH.[12][14] Prepare this solution fresh.

-

Reaction Setup:

-

Add 90 µl of the assay cocktail to each well/cuvette.

-

For blank wells, add 10 µl of assay buffer.

-

For sample wells, add 10 µl of the sample lysate.

-

-

Measurement: Immediately place the plate/cuvettes in a spectrophotometer pre-warmed to 25-30°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for at least 5 minutes.[16]

-

Calculation:

-

Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Subtract the rate of the blank from the rate of each sample.

-

Calculate GST activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min / ε) * (V_total / V_sample) * Dilution_Factor

-

Where ε (molar extinction coefficient of the CDNB-conjugate) is 9.6 mM⁻¹cm⁻¹. (Note: some sources use 0.0096 µM⁻¹cm⁻¹ which is equivalent to 9.6 mM⁻¹cm⁻¹).[12]

-

V_total is the total reaction volume (e.g., 100 µl).

-

V_sample is the volume of the sample added (e.g., 10 µl).

-

-

Protocol: Glutathione Reductase (GR) Activity Assay

This assay measures the activity of GR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[18]

Materials:

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 1 mM EDTA)

-

NADPH solution

-

Oxidized Glutathione (GSSG) solution

-

Sample (cell lysate, tissue homogenate)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare lysates as described in the GST protocol.[17][19]

-

Reaction Setup (per cuvette/well):

-

Add sample buffer.

-

Add GSSG solution.

-

Add the sample. For a sample blank, add buffer instead of GSSG to measure any GSSG-independent NADPH oxidation.[19]

-

-

Initiate Reaction: Add NADPH solution to start the reaction. Mix immediately but gently.

-

Measurement: Place the cuvette/plate in the spectrophotometer and record the decrease in absorbance at 340 nm for 5-10 minutes.[19]

-

Calculation:

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the data.

-

Subtract the rate of the sample blank from the sample rate.

-

Calculate GR activity using the molar extinction coefficient of NADPH (ε = 6.22 mM⁻¹cm⁻¹). Activity (µmol/min/mL) = (ΔA340/min / ε) * (V_total / V_sample) * Dilution_Factor

-

Protocol: Quantification of Cellular Glutathione by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for quantifying both reduced (GSH) and oxidized (GSSG) glutathione. This allows for the determination of the critical GSH/GSSG ratio, an indicator of oxidative stress.[20]

Materials:

-

Metaphosphoric acid (MPA) or similar acid for protein precipitation and sample stabilization.

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) or Ellman's reagent (DTNB)).[20][21]

-

UV or Fluorescence detector.

-

Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile or methanol).[20]

Procedure:

-

Sample Collection and Extraction:

-

Harvest cells and wash with cold PBS.

-

Lyse the cell pellet with an ice-cold acidic solution (e.g., 5% MPA) to precipitate proteins and prevent auto-oxidation of GSH.

-

Centrifuge to collect the acid-soluble supernatant.

-

-

Derivatization (Example with Ellman's Reagent):

-

Mix an aliquot of the supernatant with Ellman's reagent (DTNB). GSH reacts with DTNB to form a stable derivative that can be detected by UV absorbance (e.g., at 280 nm).[20]

-

-

HPLC Analysis:

-

Quantification:

-

Create a standard curve using known concentrations of GSH that have been subjected to the same derivatization procedure.

-

Calculate the concentration of GSH in the sample by comparing its peak area to the standard curve.

-

To measure total glutathione, the sample can first be treated with a reducing agent (like DTT or 2-mercaptoethanol) to convert all GSSG to GSH before derivatization. GSSG can then be calculated by subtracting the initial GSH from the total glutathione.

-

References

- 1. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mathematical model of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 7. L-Cysteinylglycine | C5H10N2O3S | CID 439498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteinyl-glycine reduction as marker for levodopa-induced oxidative stress in Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 11. nbinno.com [nbinno.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. mmpc.org [mmpc.org]

- 19. oxfordbiomed.com [oxfordbiomed.com]

- 20. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]

- 22. HPLC determination of glutathione and other thiols in human mononuclear blood cells. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Chemical Properties of H-Gly-Cys-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Cys-Gly-OH, composed of glycine and a central cysteine residue, is a molecule of significant interest due to the high reactivity of its thiol group and its relationship to vital biological pathways. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological relevance of this compound. Detailed protocols for its synthesis via solid-phase peptide synthesis (SPPS) are presented, alongside methods for its purification and characterization. The guide also delves into the chemical behavior of the peptide, with a focus on the nucleophilic and redox-active nature of the cysteine moiety. Finally, the role of this compound in the context of the γ-glutamyl cycle and glutathione metabolism is explored and illustrated.

Introduction

This compound is a tripeptide with the sequence Glycyl-L-cysteinyl-glycine. The central cysteine residue, with its reactive sulfhydryl (thiol) group, is the defining feature of this peptide, making it a valuable tool in various research applications, including bioconjugation and studies of oxidative stress. Its structural similarity to components of glutathione (γ-L-Glutamyl-L-cysteinyl-L-glycine) positions it as a relevant molecule in the study of glutathione metabolism and the γ-glutamyl cycle.[1][2] This guide will provide a detailed exploration of the synthesis and chemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. Solid-phase peptide synthesis (SPPS) is generally the preferred method for its efficiency and ease of purification.[3]

Solid-Phase Peptide Synthesis (SPPS)

The most common approach for SPPS is the Fmoc/tBu strategy, which involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[4] The synthesis proceeds from the C-terminus to the N-terminus on an insoluble resin support.

References

- 1. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 4. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glycine, Cysteine, and Their Derivatives in Oxidative Stress and Redox Homeostasis: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular function is intrinsically linked to the maintenance of a delicate balance between pro-oxidants and antioxidants, a state known as redox homeostasis. Disruptions in this equilibrium lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, metabolic syndrome, and age-related decline. At the heart of the cellular antioxidant defense system is glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. The bioavailability of these precursor amino acids, particularly cysteine and glycine, is critical for robust GSH synthesis and the cell's capacity to neutralize reactive oxygen species (ROS). This technical guide provides an in-depth examination of the roles of glycine, cysteine, and the glutathione catabolite cysteinyl-glycine (Cys-Gly) in modulating oxidative stress and maintaining redox homeostasis. It consolidates quantitative data on the effects of precursor supplementation, details key experimental protocols for investigating the glutathione system, and visualizes the core biochemical pathways and workflows to support advanced research and therapeutic development.

Introduction: The Glutathione System and Redox Control

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates.[1] Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol in mammalian cells and a pivotal player in antioxidant defense.[2][3][4] Its functions are multifaceted, ranging from direct ROS scavenging to serving as a cofactor for antioxidant enzymes like glutathione peroxidase (GPX) and participating in the detoxification of xenobiotics.[5][6]

The cellular redox environment is largely dictated by the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG).[6] A high GSH/GSSG ratio is essential for maintaining a reducing intracellular environment and protecting cellular components from oxidative damage. The synthesis, degradation, and recycling of glutathione, collectively known as the γ-glutamyl cycle, are therefore fundamental processes in cellular health. This cycle depends on the availability of its constituent amino acids: glutamate, cysteine, and glycine.[3][4] While glutamate is generally abundant, the availability of cysteine and glycine can be rate-limiting for GSH synthesis, making them critical nodes for intervention and study.[4][7]

This guide will focus specifically on the roles of glycine and the dipeptide cysteinyl-glycine (Cys-Gly), a direct product of glutathione breakdown, in these vital homeostatic mechanisms.

The γ-Glutamyl Cycle: Synthesis and Turnover of Glutathione

The maintenance of intracellular GSH levels is a dynamic process involving cytosolic synthesis and extracellular breakdown and recycling.

2.1. Glutathione Synthesis Intracellular GSH synthesis occurs in two sequential, ATP-dependent steps:

-

Formation of γ-glutamylcysteine: The enzyme γ-glutamylcysteine ligase (GCL), also known as glutamate cysteine ligase, catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[3]

-

Addition of Glycine: Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[3]

The availability of cysteine and glycine directly influences the rate of this pathway.[4][7]

2.2. Glutathione Efflux and Extracellular Catabolism Cells can export GSH, where it is catabolized by enzymes located on the outer surface of the plasma membrane.

-

γ-Glutamyl Transpeptidase (γ-GT): This ectoenzyme initiates the breakdown of extracellular GSH by transferring the γ-glutamyl moiety to an acceptor (which can be an amino acid or water), releasing the dipeptide cysteinyl-glycine (Cys-Gly) .[8]

-

Dipeptidase Activity: Cys-Gly is subsequently cleaved by membrane-bound or soluble dipeptidases into its constituent amino acids, cysteine and glycine.[8]

-

Amino Acid Reuptake: The liberated cysteine and glycine can then be transported back into the cell and re-utilized for intracellular GSH re-synthesis, thus completing the cycle.[8]

The dipeptide Cys-Gly, therefore, serves as a crucial intermediate in the recycling of the glutathione pool and can influence intracellular cysteine and glycine homeostasis.[8]

Caption: The γ-Glutamyl Cycle and Glutathione Redox Homeostasis.

Role of Glycine and Cys-Gly in Modulating Oxidative Stress

The availability of glycine directly impacts a cell's capacity to synthesize GSH and counter oxidative insults. In various models of metabolic stress, glycine supplementation has been shown to restore depleted GSH levels, reduce markers of oxidative damage, and improve cellular function.[7][9][10]

-

Restoring GSH Levels: In conditions of induced oxidative stress or in aging, where GSH synthesis is often impaired, providing exogenous glycine can boost the production of GSH.[2][9] This enhances the cell's antioxidant capacity.

-

Altering the Redox Ratio: In certain pathogenic bacteria, exogenous glycine was found to promote the oxidation of GSH to GSSG, disrupting the pathogen's redox balance and restoring its sensitivity to the host's immune response.[11] This suggests a context-dependent role where glycine can modulate the GSH/GSSG ratio to produce specific biological outcomes.

-

Protecting Against Lipid Peroxidation: Studies have demonstrated that glycine can protect against oxidative damage by reducing superoxide anion release, decreasing protein carbonyl formation, and mitigating lipid peroxidation, effects attributed to the enhanced biosynthesis of GSH.[7][10]

The dipeptide Cys-Gly also plays a signaling role. Exogenously added Cys-Gly has been observed to impair the accumulation of extracellular glutathione, suggesting it may act as a feedback signal that influences either GSH synthesis or its transport.[8]

Caption: Logical flow of glycine's impact on redox homeostasis.

Quantitative Data on Precursor Supplementation

The following tables summarize quantitative findings from key studies investigating the effects of glycine and cysteine supplementation on markers of redox homeostasis and oxidative stress.

Table 1: Effects of Glycine and Cysteine Supplementation in Older HIV-Infected Patients

| Parameter | Change with Supplementation | P-value | Reference |

| Red Blood Cell (RBC) Glycine | +32% | 0.002 | [12] |

| RBC Cysteine | +46% | 0.02 | [12] |

| RBC GSH Concentration | +53% | 0.0003 | [12] |

| RBC GSSG Concentration | Decreased | 0.04 | [12] |

| GSH to GSSG Ratio | Significantly Increased | <0.05 | [12] |

| NEFA Oxidation | +46% | 0.0003 | [12] |

| Carbohydrate Oxidation | -49% | 0.002 | [12] |

| (Source: Adapted from Sekhar et al., 2011)[12] |

Table 2: Effects of Glycine on Glutathione and Oxidative Stress in Sucrose-Fed Rats

| Parameter | Condition | Result | Reference |

| GSH Concentration | Sucrose-Fed (SF) vs. Control | ~2.5-fold lower in SF | [9] |

| γ-GCS Enzyme Level | Sucrose-Fed (SF) vs. Control | ~2.5-fold lower in SF | [9] |

| γ-GCS Enzyme Level | Glycine-Treated SF vs. SF | Restored to control levels | [9] |

| Plasma & Liver Triglycerides | Glycine-Treated SF vs. SF | Significantly decreased | [9] |

| (Source: Adapted from Cruz et al., 2014)[9] |

Table 3: Glycine and Serum Effects on Redox State in Vibrio alginolyticus

| Parameter | Condition | Result vs. Control | Reference |

| GSSG Content | Glycine + Serum | 54.4-fold increase | [11] |

| GSH/GSSG Ratio | Glycine + Serum | Reduced to ~1% of control | [11] |

| Cell Viability | 100 µL Serum + 100 mM Glycine | 35.5-fold lower than serum alone | [11] |

| (Source: Adapted from Wang et al., 2021)[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the glutathione system and oxidative stress.

5.1. Protocol for Quantification of Glycine in Plasma

This protocol utilizes a colorimetric enzymatic analysis with a stabilized glycine oxidase mutant.[13]

-

Principle: Glycine oxidase (GlyOX) catalyzes the oxidative deamination of glycine to produce glyoxylate, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction with a chromogenic substrate to produce a colored product, which is quantified spectrophotometrically.

-

Reagents:

-

Stabilized GlyOX triple-mutant (T42A/C245S/L301V) from Bacillus subtilis.[13]

-

Horseradish peroxidase (HRP).

-

Chromogenic substrate (e.g., N-(carboxymethylaminocarbonyl)-4,4'-bis(dimethylamino)diphenylamine sodium salt).

-

Phosphate buffer.

-

Glycine standards.

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.

-

Add the plasma sample (pretreatment for deproteinization is not required with this method).[13]

-

Initiate the reaction by adding the stabilized GlyOX enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time.

-

Measure the absorbance at the appropriate wavelength for the chosen chromogen.

-

Calculate the glycine concentration by comparing the sample absorbance to a standard curve generated with known glycine concentrations.

-

-

Validation: The method shows high accuracy (relative errors of -5.4% to 3.5% compared to an amino acid analyzer) and high precision (<4% between-run variation).[13]

5.2. Protocol for Measurement of γ-GT Activity

This assay measures the activity of γ-glutamyl transpeptidase using GSH as the substrate.[8]

-

Principle: γ-GT transfers the γ-glutamyl group from GSH to an acceptor, glycyl-glycine (Gly-Gly). The product, γ-glutamyl-glycyl-glycine, is then cleaved by leucine aminopeptidase (LAP) to release cysteine, which is quantified.

-

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.5).

-

MgCl₂ (10 mM).

-

MnCl₂ (0.2 mM).

-

Dithiothreitol (DTT, 2 mM).

-

Gly-Gly (20 mM).

-

GSH (2.5 mM).

-

Leucine aminopeptidase (LAP, 40 mU/ml).

-

Tissue or cell homogenate.

-

-

Procedure:

-

Combine all reagents except the sample in a reaction vessel and pre-incubate at 37°C.

-

Add the sample (e.g., lens crude extract) to initiate the reaction.

-

Incubate at 37°C.

-

At various time points, take aliquots and stop the reaction.

-

Quantify the released product. One method involves measuring the cysteine produced from Cys-Gly hydrolysis using ninhydrin, which forms a complex with an absorbance maximum at 560 nm.[8]

-

-

Enzyme Unit Definition: One unit of γ-GT activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under standard assay conditions.[8]

Caption: Generalized workflow for assessing the glutathione system.

Implications for Drug Development and Therapeutic Strategies

The central role of the glycine-cysteine-glutathione axis in redox homeostasis presents significant opportunities for therapeutic intervention.

-

Nutraceutical and Pharmaceutical Development: Supplementation with glycine and/or cysteine (often in the form of N-acetylcysteine, NAC) is a straightforward strategy to boost GSH levels. This approach is being explored for conditions associated with GSH deficiency and oxidative stress, such as aging, HIV, and metabolic syndrome.[7][12]

-

Targeting Oxidative Stress in Disease: In Parkinson's disease, levodopa therapy is suspected to induce oxidative stress. Monitoring Cys-Gly levels, a metabolic precursor to GSH, has been proposed as a potential marker for levodopa-induced oxidative stress, as a decline in Cys-Gly may reflect increased consumption of GSH for free radical scavenging.[14]

-

Novel Antimicrobials: The discovery that glycine can disrupt the redox balance of serum-resistant bacteria opens a novel therapeutic avenue.[11] Adjuvant therapies that modulate bacterial glutathione metabolism could potentially restore the efficacy of host immune defenses or conventional antibiotics.

-

Biomarker Discovery: Plasma or tissue levels of glycine, Cys-Gly, and the GSH/GSSG ratio can serve as valuable biomarkers for assessing systemic or localized oxidative stress, monitoring disease progression, and evaluating the efficacy of antioxidant therapies.

Conclusion

Glycine and its dipeptide derivative, cysteinyl-glycine, are not merely passive building blocks but are active and critical modulators of cellular redox homeostasis. Their primary role is intrinsically tied to the synthesis and recycling of glutathione, the master antioxidant of the cell. The availability of glycine can be a rate-limiting factor in the cellular response to oxidative challenge, and its supplementation has been quantitatively shown to restore glutathione levels, mitigate oxidative damage, and improve physiological function in various preclinical and clinical settings. A thorough understanding of the biochemical pathways, coupled with robust experimental methodologies to quantify these molecules and their effects, is essential for researchers and drug developers aiming to harness the therapeutic potential of the glutathione system. Future work will likely focus on developing more targeted strategies to modulate this axis for the prevention and treatment of a wide spectrum of oxidative stress-related diseases.

References

- 1. Understanding Cellular Redox Homeostasis: A Challenge for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine supplementation can partially restore oxidative stress-associated glutathione deficiency in ageing cats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. Frontiers | Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation [frontiersin.org]

- 4. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine Increases Insulin Sensitivity and Glutathione Biosynthesis and Protects against Oxidative Stress in a Model of Sucrose-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine restores glutathione and protects against oxidative stress in vascular tissue from sucrose-fed rats. | Semantic Scholar [semanticscholar.org]

- 11. Exogenous glycine promotes oxidation of glutathione and restores sensitivity of bacterial pathogens to serum-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Increasing Glutathione With Cysteine and Glycine Supplementation on Mitochondrial Fuel Oxidation, Insulin Sensitivity, and Body Composition in Older HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a rapid and simple glycine analysis method using a stable glycine oxidase mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cysteinyl-glycine reduction as marker for levodopa-induced oxidative stress in Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Interactome of H-Gly-Cys-Gly-OH: A Hypothetical Exploration

Disclaimer: As of late 2025, direct experimental evidence detailing the specific interactions of the tripeptide H-Gly-Cys-Gly-OH with cellular proteins is not available in the public scientific literature. This guide, therefore, presents a hypothetical framework based on the known functions of its constituent amino acids and related peptides, such as glutathione (γ-Glu-Cys-Gly) and its catabolite cysteinyl-glycine (Cys-Gly). The experimental protocols and potential findings outlined herein are intended to serve as a roadmap for future research in this area.

Introduction

The tripeptide this compound, a simple molecule composed of glycine and cysteine, holds the potential for significant biological activity due to the chemical properties of its constituents. The free sulfhydryl group of the cysteine residue makes it a potential participant in redox reactions and a candidate for interaction with proteins susceptible to thiol-disulfide exchange. The glycine residues may contribute to its structural flexibility and recognition by specific cellular transporters or enzymes. This document explores the hypothetical cellular interactions of this compound, proposes experimental strategies to elucidate its protein targets, and outlines potential signaling pathways it might modulate.

Hypothetical Cellular Protein Interactions

Based on the known roles of glycine, cysteine, and related peptides, we can hypothesize several classes of cellular proteins that may interact with this compound.

Table 1: Hypothetical Protein Interactions with this compound

| Protein Class | Potential Interaction Mechanism | Postulated Functional Consequence | Quantitative Data (Hypothetical) |

| Thiol-dependent enzymes (e.g., Caspases, Protein Tyrosine Phosphatases) | Reversible S-thiolation of active site cysteine residues. | Inhibition or modulation of enzymatic activity. | - Ki (inhibition constant): 10-100 µM - IC50 (half-maximal inhibitory concentration): 25-200 µM |

| Redox-sensitive transcription factors (e.g., NF-κB, AP-1) | Modification of critical cysteine residues in DNA-binding domains. | Alteration of DNA binding and transcriptional regulation. | - EC50 (half-maximal effective concentration) for altered DNA binding: 50-500 µM |

| Peptide transporters (e.g., PEPT1, PEPT2) | Competitive binding to the transporter's substrate-binding pocket. | Cellular uptake of the tripeptide. | - Km (Michaelis constant) for transport: 0.1-1 mM - Vmax (maximum transport rate): 50-200 pmol/min/mg protein |

| Glutathione S-transferases (GSTs) | Binding to the glutathione-binding site (G-site). | Competitive inhibition of GST activity. | - Ki (inhibition constant): 5-50 µM |

Experimental Protocols for Investigating Protein Interactions

To validate the hypothetical interactions listed above, a series of robust biochemical and cell-based assays can be employed.

Affinity Purification Coupled with Mass Spectrometry (AP-MS) to Identify Interacting Proteins

This experiment aims to identify proteins that directly bind to this compound.

Methodology:

-

Synthesis of an affinity probe: Synthesize a derivative of this compound with a C-terminal or N-terminal tag (e.g., biotin) that allows for immobilization on a solid support.

-

Preparation of cell lysate: Grow cells of interest (e.g., human embryonic kidney 293T cells) to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Affinity purification:

-

Incubate the cell lysate with streptavidin beads pre-loaded with the biotinylated this compound probe for 2-4 hours at 4°C.

-

As a negative control, incubate a separate aliquot of the lysate with beads loaded with biotin alone.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and protein identification:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue staining.

-

Excise unique protein bands from the gel, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Isothermal Titration Calorimetry (ITC) to Quantify Binding Affinity

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

Methodology:

-

Protein and peptide preparation: Purify the target protein of interest (identified from AP-MS) and dissolve it in a suitable buffer. Dissolve this compound in the same buffer.

-

ITC experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the peptide into the protein solution while monitoring the heat change.

-

-

Data analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Postulated Signaling Pathway: Modulation of the Keap1-Nrf2 Antioxidant Response

A plausible mechanism by which this compound could exert a cellular effect is through the modulation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Hypothetical Mechanism:

-

This compound enters the cell, potentially via a peptide transporter.

-

The sulfhydryl group of the tripeptide reacts with reactive cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2.

-

This modification of Keap1 leads to the dissociation of Nrf2.

-

Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

This initiates the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Conclusion and Future Directions

While the direct cellular interactome of this compound remains to be elucidated, the foundational knowledge of its constituent amino acids provides a strong basis for hypothesizing its biological roles. The experimental frameworks and potential signaling pathways described in this guide offer a starting point for researchers to investigate the cellular functions of this intriguing tripeptide. Future studies employing proteomics, metabolomics, and targeted biochemical assays will be crucial in transforming these hypotheses into concrete scientific understanding, potentially uncovering novel therapeutic avenues for conditions involving oxidative stress and cellular damage.

The Dipeptide Cysteinyl-Glycine: A Pivotal Biomarker in Oxidative Stress and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of disease biomarker discovery is continuously evolving, with a growing emphasis on molecules that not only signal pathology but also participate in its underlying mechanisms. While the tripeptide Gly-Cys-Gly as a specific entity has not been prominently identified in biomedical literature, it is highly probable that the intended molecule of interest is a closely related and biologically significant peptide, Cysteinyl-Glycine (Cys-Gly) . This dipeptide is a critical component of the glutathione (GSH) metabolic pathway, a cornerstone of the cellular antioxidant defense system. Dysregulation of Cys-Gly and its precursor, glutathione (γ-glutamyl-cysteinyl-glycine), is increasingly recognized as a key indicator of oxidative stress and is implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. This technical guide provides a comprehensive overview of Cys-Gly as a biomarker, detailing its metabolic pathways, methodologies for its detection, and its clinical significance.

The Glutathione and Cys-Gly Metabolic Axis

Glutathione is the most abundant intracellular low-molecular-weight thiol and a primary antioxidant.[1] Its breakdown is as crucial as its synthesis, and this is where Cys-Gly emerges as a key player. The enzyme γ-glutamyl transpeptidase (γ-GT), often located on the outer surface of cells, initiates the catabolism of extracellular GSH. It cleaves the γ-glutamyl bond, transferring the glutamate moiety to an acceptor amino acid and releasing the dipeptide Cys-Gly.[2] Cys-Gly is then further hydrolyzed by dipeptidases into its constituent amino acids, cysteine and glycine, which can be reabsorbed by cells for intracellular GSH resynthesis.[3]

This metabolic pathway is central to maintaining the cellular redox balance. Under conditions of oxidative stress, the demand for GSH increases, leading to a higher turnover rate and consequently, altered levels of its breakdown product, Cys-Gly. Therefore, measuring the plasma or tissue concentrations of Cys-Gly provides a dynamic window into the state of the glutathione system and the overall oxidative stress burden.[4]

Signaling and Metabolic Pathways

The interplay between glutathione and Cys-Gly is a critical component of cellular redox homeostasis. The following diagram illustrates the key steps in the synthesis and degradation of glutathione, highlighting the central position of Cys-Gly.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired Glutathione Synthesis in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteinyl-glycine reduction as marker for levodopa-induced oxidative stress in Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of H-Gly-Cys-Gly-OH (Glutathione) in Cellular Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tripeptide γ-L-glutamyl-L-cysteinyl-glycine, commonly known as glutathione (GSH), is a cornerstone of cellular defense mechanisms. Its ubiquitous presence in millimolar concentrations within mammalian cells underscores its critical role in maintaining intracellular redox homeostasis and detoxifying a vast array of endogenous and exogenous compounds.[1][2] This technical guide provides an in-depth exploration of the multifaceted functions of GSH in detoxification pathways, offering quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes for researchers, scientists, and professionals in drug development.

Core Detoxification Functions of Glutathione

Glutathione's protective effects are primarily executed through two interconnected mechanisms: its direct antioxidant activity and its role as a substrate in crucial enzymatic detoxification reactions.

Direct Scavenging of Reactive Species

The sulfhydryl (-SH) group of the cysteine residue in GSH is a potent reducing agent, enabling it to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This non-enzymatic scavenging is a first line of defense against cellular damage. In this process, GSH donates an electron to the reactive species, becoming oxidized itself to form glutathione disulfide (GSSG), which consists of two glutathione molecules linked by a disulfide bond.

Enzymatic Detoxification Pathways

Glutathione serves as a key cofactor for a suite of enzymes that catalyze the detoxification of a wide range of harmful substances. These enzymatic pathways provide a highly efficient and specific means of neutralizing toxins.

Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of the thiol group of glutathione to a wide variety of electrophilic substrates.[4][5] This conjugation reaction renders the xenobiotics, which can include drugs, environmental pollutants, and carcinogens, more water-soluble and thus more readily excretable from the body, typically via urine or bile.[2] This process is a critical component of Phase II of drug metabolism.

Glutathione peroxidases (GPxs) are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides to water and their corresponding alcohols, using glutathione as a reducing agent.[6][7] This action is vital for protecting cellular components from oxidative damage.

To maintain a high intracellular ratio of reduced to oxidized glutathione (GSH/GSSG), which is essential for its protective functions, the cell relies on the enzyme glutathione reductase (GR).[8][9] GR catalyzes the NADPH-dependent reduction of GSSG back to two molecules of GSH, thus completing the glutathione redox cycle.

Quantitative Data

Cellular Glutathione Concentrations

The concentration of glutathione varies significantly among different tissues and cellular compartments, reflecting their respective metabolic activities and exposure to oxidative stress.

| Tissue/Cell Type | GSH Concentration (mM) | GSSG Concentration (µM) | GSH/GSSG Ratio | Reference(s) |

| Human Liver | 5 - 10 | - | - | [10] |

| Human Erythrocytes | 0.948 | 52 | ~18 | [10] |

| Human Plasma | 0.002 - 0.02 | 0.14 - 0.34 | ~26.5 | [10] |

| Rat Liver | ~8.2 | - | - | [11] |

| Rat Kidney | ~4.5 | - | - | [11] |

| Rat Brain | ~2.5 | - | - | [12] |

| HepG2 Cells | - | - | 2.6 | [13] |

| C6 Glioma Cells | - | - | 3.6 | [13] |

Note: Values can vary depending on the analytical method and physiological state.

Enzyme Kinetic Parameters

The efficiency of the glutathione-dependent detoxification enzymes is characterized by their kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax).

Table 2.1: Kinetic Parameters of Human Glutathione S-Transferases (GSTs)

| Isozyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

|---|---|---|---|---|

| GSTA1-1 | 1-chloro-2,4-dinitrobenzene (CDNB) | 1000 | 100 | - |

| GSTP1-1 | Ethacrynic acid | 5 | 0.2 | - |

| GSTM1-1 | 1,2-dichloro-4-nitrobenzene | 1500 | 2.5 | - |

Table 2.2: Kinetic Parameters of Human Glutathione Peroxidases (GPxs)

| Enzyme | Substrate | Km (µM) | Reference(s) |

|---|---|---|---|

| GSHPx-1 | H₂O₂ | ~5 | [14] |

| GSHPx-1 | Linoleic acid hydroperoxide | ~12 | [14] |

| GSHPx-P | H₂O₂ | ~15 | [14] |

| GSHPx-P | Linoleic acid hydroperoxide | ~8 | [14] |

| Platelet GPx | GSH | 1100 |[15] |

Table 2.3: Kinetic Parameters of Human Erythrocyte Glutathione Reductase (GR)

| Substrate | Km (µM) | Reference(s) |

|---|---|---|

| GSSG | 65 | [16] |

| NADPH | 8.5 |[16] |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Signaling Pathways and Logical Relationships

The Glutathione Redox Cycle

The continuous cycling between the reduced (GSH) and oxidized (GSSG) forms of glutathione is central to its antioxidant function. This cycle is maintained by the concerted action of glutathione peroxidase and glutathione reductase.

References

- 1. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glutathione-Related Enzymes and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3hbiomedical.com [3hbiomedical.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. sciencellonline.com [sciencellonline.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. mmpc.org [mmpc.org]

- 9. Measurement of glutathione reductase activity [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Changes in levels of the antioxidant glutathione in brain and blood across the age span of healthy adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutathione peroxidase and glutathione reductase activities are partially responsible for determining the susceptibility of cells to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactivity of plasma glutathione peroxidase with hydroperoxide substrates and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. "On The Kinetics of Human Erythrocyte GlutathioneDisulfide Reductase: D" by İ. HAMDİ ÖĞÜŞ and NAZMİ ÖZER [journals.tubitak.gov.tr]

Methodological & Application

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of H-Gly-Cys-Gly-OH

ANP-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of the tripeptide H-Gly-Cys-Gly-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology leverages a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. This protocol is designed to achieve high purity of the target peptide, suitable for a range of downstream applications in research and development. Special considerations for cysteine-containing peptides, such as the prevention of oxidation, are also addressed.

Introduction

The tripeptide this compound is a subject of interest in various biochemical studies. Following solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[1] For reliable and reproducible experimental results, the purification of the target peptide to a high degree of homogeneity is essential.[2]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard and most effective method for purifying peptides, offering separation based on their relative hydrophobicity.[1][3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar.[4] A gradient of increasing organic solvent, typically acetonitrile (ACN), is used to elute components from the column.[5] More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent for elution.[4] The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) improves peak shape and resolution.[5]

A key challenge in the purification of cysteine-containing peptides is the propensity of the free thiol group in the cysteine residue to oxidize, leading to the formation of disulfide-bridged dimers.[6][7] This protocol incorporates measures to minimize this degradation pathway.

Experimental Protocols

Materials and Equipment

| Category | Item | Specifications |

| Instrumentation | HPLC System | Preparative or Semi-Preparative HPLC with gradient capability and a UV detector |

| Analytical HPLC System | For purity analysis of collected fractions | |

| Lyophilizer (Freeze-Dryer) | For removal of solvent post-purification | |

| Columns | Preparative Column | C18 reversed-phase column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm) |

| Analytical Column | C18 reversed-phase column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 250 mm) | |

| Chemicals | Crude this compound | Post-SPPS and cleavage |

| Acetonitrile (ACN) | HPLC grade or higher | |

| Water | HPLC grade or ultrapure | |

| Trifluoroacetic Acid (TFA) | HPLC grade, sequencing grade | |

| Consumables | Syringe filters | 0.22 µm or 0.45 µm |

| Vials | For sample preparation and fraction collection |

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Note: It is crucial to degas both mobile phases for at least 15-20 minutes using sonication or vacuum filtration to minimize dissolved oxygen and prevent oxidation of the cysteine residue.[6]

Sample Preparation

-

Dissolution: Dissolve the crude this compound peptide in a minimal volume of Mobile Phase A. A starting concentration of 10-20 mg/mL is generally appropriate for semi-preparative purification.[2]

-

Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[8]

Analytical HPLC Method for Purity Assessment

This method is used to assess the purity of the crude sample and the collected fractions.

-

Column Equilibration: Equilibrate the analytical C18 column (e.g., 4.6 x 250 mm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10-20 µL) of the prepared sample.

-

Gradient Elution: Apply a linear gradient to elute the peptide. A scouting gradient is useful for determining the approximate elution time.

-

Detection: Monitor the elution profile at 214 nm or 220 nm.[9]

Table 1: Analytical HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm, 120 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm |

| Column Temperature | Ambient (or controlled at 30 °C) |

| Injection Volume | 20 µL |

| Gradient | 5% to 40% B over 30 minutes |

Preparative HPLC Purification Protocol

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the desired flow rate until a stable baseline is achieved.

-

Injection: Inject the filtered crude peptide sample onto the column.

-

Gradient Elution: Elute the bound peptides using a shallow linear gradient based on the retention time from the analytical run. The shallow gradient enhances the separation of the target peptide from closely eluting impurities.[10]

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide this compound.

Table 2: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 21.2 x 250 mm, 10 µm, 120 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | Ambient |

| Injection Volume | 1-5 mL (depending on concentration) |

| Gradient | 5% to 30% B over 40 minutes |

Post-Purification Processing

-

Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 2.4).

-

Pooling: Combine all fractions that show a purity level of ≥95% (or the desired purity).

-

Lyophilization: Freeze the pooled fractions at -80°C until completely solid. Lyophilize the frozen solution under high vacuum until all solvent is removed, yielding the purified peptide as a white, fluffy powder.[5]

-

Storage: Store the lyophilized peptide at -20°C or lower in a desiccated environment.[11]

Data Presentation

The following tables present representative data from a typical purification run of this compound.

Table 3: Representative Purification Data

| Sample | Retention Time (min) | Purity by Area % (Analytical HPLC) | Yield (mg) | Notes |

| Crude Peptide | Multiple peaks | ~65% | 100 (starting material) | Major impurities at 10.5 and 12.1 min |

| This compound | 11.2 | >98% | 55 | Purified Product |

| Dimer (disulfide-linked) | ~15.8 | - | - | Minor peak, minimized by degassed solvents |

Visualization of Workflow

The overall workflow for the purification of this compound is depicted below.

Caption: HPLC purification workflow for this compound.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of this compound from a crude synthetic mixture. By employing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>98%), which is essential for subsequent scientific applications. The systematic approach of analytical method development followed by preparative scale-up ensures optimal resolution and yield, while careful handling, such as the use of degassed solvents, minimizes the formation of oxidative side products.

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. biochemistry - Purifying cysteine containing peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. H-Gly-Gly-Cys-OH peptide [novoprolabs.com]

Application Notes and Protocols for H-Gly-Cys-Gly-OH in Oxidative Stress Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction